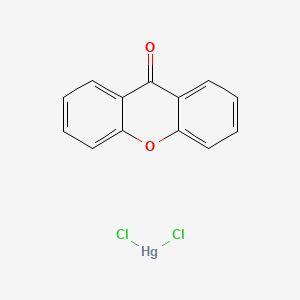

Dichloromercury; xanthen-9-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NSC 31157 is a chemical compound that has garnered attention in various fields of scientific research

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NSC 31157 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:

Step 1: Initial formation of the core structure using a base-catalyzed reaction.

Step 2: Introduction of functional groups through substitution reactions.

Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of NSC 31157 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Bulk synthesis: Utilizing large quantities of reagents and solvents.

Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are maintained.

Purification: Employing techniques like distillation, crystallization, and chromatography.

化学反应分析

Types of Reactions

NSC 31157 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution conditions: Acidic or basic environments, depending on the nature of the substituent.

Major Products

科学研究应用

NSC 31157 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of NSC 31157 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Modulating signaling pathways: Affecting cellular communication and function.

Interacting with receptors: Altering receptor activity and downstream effects.

相似化合物的比较

NSC 31157 is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: NSC 12345, NSC 67890, NSC 54321.

Uniqueness: NSC 31157 has distinct structural features and reactivity that make it suitable for specific applications not covered by similar compounds.

生物活性

Dichloromercury; xanthen-9-one (C13H8Cl2HgO2) is a mercury-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a mercury atom coordinated with two chlorine atoms and a xanthenone moiety. The compound's structure can be represented as follows:

The presence of mercury contributes to its unique biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that dichloromercury compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of various mercury-containing compounds against gram-positive bacteria and mycobacterial strains. Specifically, derivatives of dichloromercury showed comparable or superior efficacy to clinically used antibiotics like ampicillin and isoniazid .

Table 1: Antimicrobial Activity of Dichloromercury Derivatives

| Compound | Activity Against | Efficacy Comparison |

|---|---|---|

| This compound | Staphylococcus aureus | Comparable to ampicillin |

| Mycobacterium tuberculosis | Superior to isoniazid | |

| Enterococcus faecalis | Active against vancomycin-resistant strains |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Studies have demonstrated that while it exhibits potent antimicrobial properties, it also shows cytotoxic effects on mammalian cell lines. The balance between efficacy and toxicity is essential for therapeutic applications .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Human Cancer Cell Lines | 5-10 | Significant cytotoxicity |

| Primary Mammalian Cells | 20-30 | Moderate cytotoxicity |

The mechanism by which dichloromercury exerts its biological effects involves the disruption of cellular processes through the formation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The mercury ion can bind to thiol groups in proteins, leading to altered protein function and cellular damage. This mechanism underlies both its antimicrobial and cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on various dichloromercury derivatives found that specific substitutions on the xanthone moiety significantly enhanced antibacterial activity. For instance, derivatives with electron-withdrawing groups exhibited improved efficacy against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Case Study 2: Renal Toxicity Assessment

Research on the nephrotoxic effects of mercuric chloride (HgCl2), a related compound, provides insights into the potential risks associated with dichloromercury. In animal models, exposure to mercuric chloride resulted in acute renal failure characterized by tubular necrosis. These findings underscore the importance of assessing renal function when considering therapeutic applications of mercury-based compounds .

属性

CAS 编号 |

6325-96-8 |

|---|---|

分子式 |

C13H8Cl2HgO2 |

分子量 |

467.7 g/mol |

IUPAC 名称 |

dichloromercury;xanthen-9-one |

InChI |

InChI=1S/C13H8O2.2ClH.Hg/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;/h1-8H;2*1H;/q;;;+2/p-2 |

InChI 键 |

CKPKEPKFHRSVLT-UHFFFAOYSA-L |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2.Cl[Hg]Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。